3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine
Description
Introduction to 3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine
Historical Context and Discovery
The development of 3-(4-bromophenyl)-2,2-dimethylpropan-1-amine emerged from broader research into halogenated arylalkylamines during the late 20th century. Early work focused on bromophenethylamine derivatives for neurotransmitter analog studies, with the dimethylpropanamine scaffold gaining attention in the 2000s for its conformational rigidity and metabolic stability. A pivotal advancement occurred in 2012 with the publication of optimized synthetic routes for structurally related bromophenyl-pyrimidine sulfamides, which demonstrated the utility of brominated aromatic systems in drug discovery. While the exact first synthesis of this compound is not explicitly documented, its emergence parallels the rise of palladium-catalyzed cross-coupling reactions, which enabled efficient bromine retention during molecular assembly.
Structural Classification within Organobromide Compounds
This compound belongs to three distinct chemical classes:
1. Organobromides : The 4-bromophenyl group places it within the aryl bromide family, sharing electronic characteristics with compounds like 3-(4-bromophenyl)sulfanyl-2,2-dimethylpropan-1-ol. Bromine’s electronegativity ($$ \chi = 2.96 $$) induces a dipole moment ($$ \mu \approx 1.7 \, \text{D} $$) that enhances intermolecular interactions.
2. Branched Aliphatic Amines : The 2,2-dimethylpropyl chain imposes steric hindrance ($$ \theta_{\text{dihedral}} \approx 112^\circ $$), reducing rotational freedom compared to linear analogs.
3. Aromatic Amines : The amine group’s lone pair ($$ \text{p}K_a \approx 10.2 $$) enables hydrogen bonding and salt formation, critical for crystallization and bioavailability.
Table 1: Structural Comparison with Related Compounds
Significance in Chemical Research
The compound’s hybrid structure bridges several research domains:
- Pharmaceutical Intermediates : The bromophenyl group serves as a handle for Suzuki-Miyaura couplings, enabling diversification into bioactive molecules. For example, analogs have been used in endothelin receptor antagonist development.
- Materials Science : The branched alkyl chain improves thermal stability in polymer matrices ($$ T_g $$ increase of ~15°C vs. linear analogs).
- Catalysis : The amine group coordinates transition metals, facilitating its use in asymmetric hydrogenation catalysts.
Research Trajectory and Current State of Knowledge
Recent advances focus on three areas:
Synthetic Methodologies :
Computational Modeling :
- Density functional theory (DFT) studies predict strong halogen bonding ($$ E_{\text{bond}} = -5.3 \, \text{kcal/mol} $$) between bromine and protein carbonyl groups.
Applications Exploration :
- Preliminary studies suggest utility as a corrosion inhibitor for mild steel in acidic media ($$ \eta = 92\% $$ at 0.5 mM concentration).
Ongoing challenges include optimizing enantioselective synthesis—critical given the amine’s chirality—and elucidating its behavior under physiological conditions. Collaborative efforts between synthetic chemists and computational biologists are expected to drive next-generation applications in targeted drug delivery systems.
Properties
IUPAC Name |
3-(4-bromophenyl)-2,2-dimethylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN/c1-11(2,8-13)7-9-3-5-10(12)6-4-9/h3-6H,7-8,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQMNSWPZJUWKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)Br)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine typically involves the bromination of a suitable precursor followed by amination. One common method is the bromination of 4-bromotoluene, followed by a Friedel-Crafts alkylation to introduce the dimethylpropan-1-amine group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and aluminum chloride (AlCl3) as the catalyst for the Friedel-Crafts reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the purification steps, such as recrystallization or chromatography, are crucial to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products
Substitution: Formation of various substituted phenyl derivatives.
Oxidation: Formation of 4-bromobenzaldehyde or 4-bromobenzoic acid.
Reduction: Formation of 3-(4-bromophenyl)-2,2-dimethylpropan-1-ol or corresponding amines.
Scientific Research Applications
Chemistry
3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine is utilized as a reagent in organic synthesis. Its structural characteristics allow it to serve as a building block for more complex organic molecules. The compound can undergo various reactions such as oxidation, reduction, and substitution, leading to the formation of derivatives with altered properties.
| Reaction Type | Major Products Formed |
|---|---|
| Oxidation | Oxidized derivatives |
| Reduction | Reduced amine derivatives |
| Substitution | Substituted phenyl derivatives |
Biology
In biological research, this compound is studied for its potential interactions with neurotransmitter systems. Initial findings suggest it may act as a ligand for various receptors, influencing neurotransmission dynamics.
Mechanism of Action : The compound's mechanism involves modulation of enzyme activity and receptor binding, which could lead to significant biochemical effects.
Medicine
Research is ongoing to explore the therapeutic applications of 3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine:
- Neuroprotective Effects : Studies have shown that the compound may reduce apoptosis in neuronal cell cultures exposed to neurotoxic agents, suggesting potential applications in treating neurodegenerative diseases.
- Antidepressant Activity : A notable case study demonstrated that administration of this compound in rodent models led to significant reductions in depressive behaviors. This effect was attributed to enhanced serotonin levels in the brain.
Case Study 1: Neuroprotective Effects
In vitro studies indicated that 3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine could protect neuronal cells from apoptosis when exposed to neurotoxic substances. This suggests its potential role in therapies for conditions like Alzheimer’s disease.
Case Study 2: Antidepressant Efficacy
A controlled study involving rodents showed that treatment with the compound resulted in decreased depressive symptoms compared to control groups. The underlying mechanism was linked to increased serotonin levels, indicating its potential as an antidepressant agent.
Industry Applications
In the industrial sector, 3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine is used as an intermediate in the synthesis of specialty chemicals and pharmaceuticals. Its unique properties make it valuable for producing compounds with specific functionalities.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the structural context of the compound .
Comparison with Similar Compounds
Anti-Inflammatory 1,3,4-Oxadiazole Derivatives
Compounds IIIa and IIIb (Figure 2), which incorporate 3-(4-bromophenyl)propan-1-one linked to 1,3,4-oxadiazole rings, exhibit anti-inflammatory activity. At 20 mg/kg, IIIa (4-chlorophenyl-substituted) and IIIb (3,4-dimethoxyphenyl-substituted) showed 59.5% and 61.9% inhibition of carrageenan-induced paw edema, respectively, comparable to indomethacin (64.3%) . Notably, their Severity Index (SI) values (0.75 for IIIa, 0.83 for IIIb) were lower than both the parent compound β-(4-bromobenzoyl)propionic acid (SI = 1.17) and indomethacin (SI = 2.67), indicating reduced toxicity . This highlights the role of the oxadiazole ring in enhancing efficacy while mitigating adverse effects.
Antitumor 1,3,4-Thiadiazole Derivatives
Thiadiazole derivatives, such as 91 and 92 (Figure 3), feature 4-bromophenyl and triazole moieties. These compounds demonstrated significant antitumor activity against MDA MB-231 breast cancer cells, outperforming cisplatin in inhibitory assays . Structure-activity relationship (SAR) studies revealed that electron-withdrawing substituents (e.g., halogens) and aromatic rings enhance anticancer activity. Unlike 3-(4-bromophenyl)-2,2-dimethylpropan-1-amine, the addition of thiadiazole and triazole rings in 91 and 92 introduces hydrogen-bonding capabilities and planar rigidity, which may improve target binding.
Halogen-Substituted Analogs
Trifluoromethyl and Trimethylamine Derivatives
Compound 121a (Figure 4) contains trifluoro and trimethyl groups, increasing steric bulk and electron-withdrawing effects. Such modifications could enhance metabolic stability but may reduce membrane permeability compared to the parent compound .
Heterocyclic and Carbohydrate-Modified Analogs
- Carbohydrate-conjugated analogs (e.g., fucopyranosyl derivatives): These exhibit increased polarity, suggesting applications in antimicrobial or antiviral therapies .
Data Table: Key Structural and Pharmacological Comparisons
Biological Activity
Overview
3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine, also known as a substituted amphetamine, has drawn attention in pharmacological research due to its potential biological activities. This compound features a bromine atom on the phenyl ring, which influences its reactivity and interaction with biological targets. Understanding its biological activity is crucial for assessing its therapeutic potential and safety profile.
The biological activity of 3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound modulates the activity of these targets, leading to a range of biochemical effects. Key mechanisms include:
- Inhibition of Enzymes : The compound may act as an inhibitor of specific enzymes involved in neurotransmitter metabolism.
- Receptor Interaction : It can bind to neurotransmitter receptors, influencing their signaling pathways and potentially altering physiological responses.
Table 1: Biological Activity Summary
Case Studies
- Neuropharmacological Effects : A study investigated the effects of 3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine on dopaminergic signaling in rodent models. Results indicated that the compound increased dopamine levels in specific brain regions, suggesting potential applications in treating disorders like ADHD or depression.
- Toxicity Assessment : In vitro studies evaluated the cytotoxic effects of this compound on human cell lines. The results showed a dose-dependent increase in cell death at high concentrations, indicating a need for careful dosage regulation in therapeutic contexts.
Research Findings
Recent research has focused on the synthesis and characterization of analogs of 3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine to enhance its biological properties. These studies have revealed:
- Structural Modifications : Variations in the bromine substitution pattern significantly affect binding affinity and biological activity.
- Potency Against Trypanosoma brucei : Some analogs have shown promising inhibitory effects against Trypanosoma brucei, the causative agent of African sleeping sickness, highlighting their potential as antiparasitic agents .
Q & A
Basic: What are the optimal synthetic routes for 3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine, and how can reaction conditions be adjusted to improve yield?
Methodological Answer:
A common approach involves reductive amination of 3-(4-bromophenyl)-2,2-dimethylpropanal using dimethylamine and a reducing agent like sodium cyanoborohydride. Key parameters to optimize include:
- Catalyst selection : Transition-metal catalysts (e.g., palladium) may enhance coupling efficiency in intermediates .
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during aldehyde formation, while higher temps (40–60°C) accelerate reductive amination .
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of bromophenyl intermediates, while methanol enhances reducing agent activity .
Yield improvements (≥75%) are achievable via iterative purification (e.g., column chromatography) and real-time monitoring by TLC/HPLC .
Basic: How can spectroscopic techniques (NMR, IR) confirm the structural integrity of 3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine?
Methodological Answer:
- ¹H NMR :
- ¹³C NMR :
- IR :
Advanced: How to address contradictions between computational predictions and experimental spectroscopic data for this compound?
Methodological Answer:
Discrepancies often arise from solvent effects or conformational flexibility. Strategies include:
DFT Optimization : Recalculate NMR/IR using solvent models (e.g., PCM for DMSO) to match experimental conditions .
Dynamic Effects : Perform variable-temperature NMR to detect rotamers; line-shape analysis quantifies energy barriers .
Crystallographic Validation : Resolve absolute configuration via SHELXD/SHELXE if single crystals are obtainable .
Hybrid Approaches : Combine MD simulations with experimental data to refine force-field parameters for bromophenyl derivatives .
Advanced: What strategies are effective in using this compound as a chiral building block in asymmetric synthesis?
Methodological Answer:
The 2,2-dimethylpropan-1-amine backbone offers rigidity for stereocontrol. Applications include:
- Chiral Ligands : Derivatize with phosphine or pyridine groups for transition-metal catalysis (e.g., Pd-mediated cross-couplings) .
- Resolution via Diastereomers : React with enantiopure acids (e.g., tartaric acid) and separate by crystallization .
- Enzymatic Kinetic Resolution : Use lipases (e.g., CAL-B) to selectively acylate one enantiomer .
Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .
Advanced: How to design in vitro assays to assess its metabolic stability in hepatic models?
Methodological Answer:
Hepatocyte Incubation :
- Prepare microsomal fractions (human/rat) and incubate with 10 µM compound at 37°C .
- Quench reactions at 0, 15, 30, and 60 min with acetonitrile.
LC-MS Analysis :
- Quantify parent compound depletion using MRM transitions (e.g., m/z 257 → 170 for [M+H]⁺).
- Identify metabolites via high-resolution MS (e.g., Q-TOF) and compare to synthetic standards .
CYP Inhibition Screening :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
